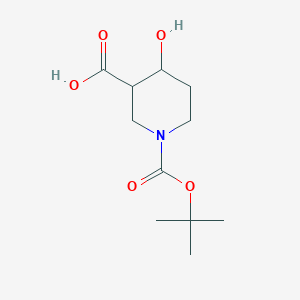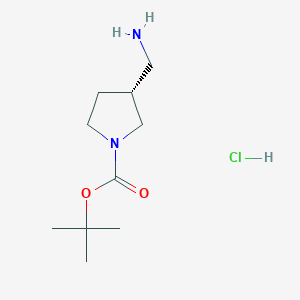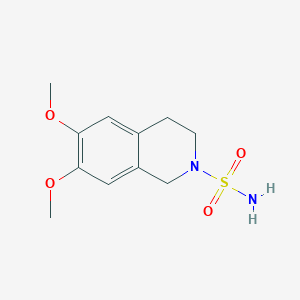
6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide
説明
“6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide” is a sulfuric acid compound with 6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinecarboximidamide . It is of interest as a structural analog of certain isoquinoline alkaloids, primarily tetrahydroprotoberberines .
Synthesis Analysis
The synthesis of this compound involves a [4+2] cycloaddition reaction with inverted electronic requirements . The o-quinone methide, generated from the Mannich base, plays the role of the diene component, and 6,7-dimethoxy-3,4-dihydroisoquinoline plays the role of the heterodienophile . The products of heterocyclization were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols .Molecular Structure Analysis
The molecular structure of “6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide” is complex. The formation of the cyclic system may be interpreted as the result of a [4+2] cycloaddition reaction . The obtained oxazino[2,3-a]isoquinolines are high-melting, thermostable crystalline substances .Chemical Reactions Analysis
The main direction of fragmentation is the retro-Diels–Alder reaction, leading to 6,7-dimethoxy-3,4-dihydroisoquinoline and corresponding o-quinone methide . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction were obtained .Physical And Chemical Properties Analysis
The compound is a high-melting, thermostable crystalline substance . It is readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols . The melting point is 261-262°C .科学的研究の応用
Anticonvulsant Effects
6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide derivatives have been identified as potent anticonvulsants. Studies have shown that these compounds exhibit significant anticonvulsant properties, outperforming some existing medications like topiramate in animal models of epilepsy. Their pharmacological effects include inhibiting the enzyme carbonic anhydrase, which is a target in epilepsy treatment (Gitto et al., 2009).
Inhibitory Effects on Carbonic Anhydrase Isoforms
Further research has demonstrated the inhibitory effects of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide derivatives on various carbonic anhydrase isoforms. These derivatives have shown higher inhibitory effects against several isoforms compared to their analogs, indicating potential for targeted therapeutic applications (Gitto et al., 2011).
Photophysical Properties
The photophysical properties of 6,7-dimethoxy-3,4-dihydroisoquinoline solutions have been studied, revealing unique spectral and luminescent characteristics. These properties are attributed to the presence of solvated initial molecules and their protonated cationic forms, offering insights for applications in materials science and optical technologies (Dubouski et al., 2006).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives. Studies have examined various synthetic pathways and the crystal structures of these compounds, contributing to a deeper understanding of their chemical properties and potential applications in medicinal chemistry (Rozwadowska et al., 2002).
Selective Inhibition in Transfer Hydrogenation
The sulfonamide moiety of 6,7-dimethoxy-3,4-dihydroisoquinoline has been studied for its role in the asymmetric transfer hydrogenation of imines. This research has implications for catalysis and synthetic organic chemistry, demonstrating how the structure of the sulfonamide fragment influences catalytic activity and selectivity (Matuška et al., 2016).
Molecular Docking and Cytotoxicity Studies
In recent studies, 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives have been explored for their cytotoxic effects against various cancer cell lines. Molecular docking simulations have also been performed to understand their binding affinities and mechanisms of action, indicating potential for the development of novel anticancer therapies (Saleh et al., 2020).
Safety And Hazards
特性
IUPAC Name |
6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-16-10-5-8-3-4-13(18(12,14)15)7-9(8)6-11(10)17-2/h5-6H,3-4,7H2,1-2H3,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCHIXAESCPAOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001206265 | |
| Record name | 3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001206265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide | |
CAS RN |
1094222-85-1 | |
| Record name | 3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094222-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001206265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide derivatives interact with their targets and what are the downstream effects?
A1: These compounds act as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA II and hCA VII [, ]. These enzymes are involved in the conversion of carbon dioxide and water to bicarbonate and protons. In the central nervous system, inhibition of hCA, particularly hCA VII, can suppress neuronal excitability by modulating GABAergic neurotransmission. This suppression of neuronal excitability is a potential mechanism for their anticonvulsant effects [].
Q2: What is the SAR (Structure-Activity Relationship) observed for 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide derivatives in the context of their anticonvulsant activity?
A2: While specific SAR details are not extensively discussed in the provided research, it is highlighted that modifications to the aryl group at position 1 of the 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide scaffold influence both the potency and selectivity for hCA II and hCA VII []. For instance, the presence of a 4-aminophenyl group at position 1 resulted in a compound (compound 6 in the study) with enhanced hCA VII inhibitory activity and selectivity compared to the reference compound topiramate []. This finding suggests that further exploration of substituents at this position could lead to the identification of more potent and selective hCA VII inhibitors with improved anticonvulsant profiles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



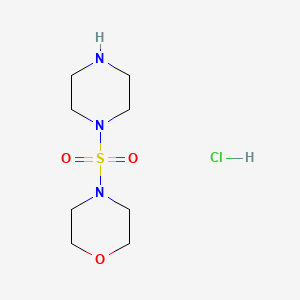

![3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride](/img/structure/B1520902.png)
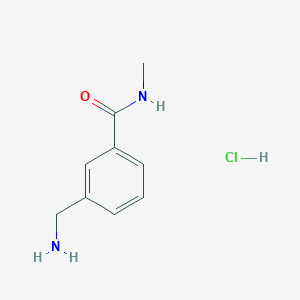
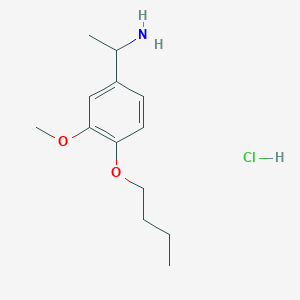
![4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1520908.png)
![[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B1520909.png)
![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetic acid hydrochloride](/img/structure/B1520910.png)
![4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride](/img/structure/B1520912.png)

